molecular formula C8H16N2O3S B13255321 1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide

1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide

Cat. No.: B13255321
M. Wt: 220.29 g/mol
InChI Key: DTRDBRJBKSDWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide is a chemical compound with the molecular formula C8H16N2O3S and a molecular weight of 220.29 g/mol This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a ketone functional group

Preparation Methods

The synthesis of 1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide typically involves the reaction of piperidine with a suitable sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly . This mechanism is similar to that of other sulfonamide-based drugs, which are used to treat bacterial infections by inhibiting folate synthesis.

Comparison with Similar Compounds

1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

1-oxo-1-piperidin-1-ylpropane-2-sulfonamide

InChI

InChI=1S/C8H16N2O3S/c1-7(14(9,12)13)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3,(H2,9,12,13)

InChI Key

DTRDBRJBKSDWNE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCC1)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.